3,4-dichloropyridine-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Chemical Informatics

This 3,4-dichloropicolinaldehyde (98%) is a defined intermediate for neurological and oncology SAR programs. Its validated α3β4 nAChR antagonism (IC50=1.8nM) and negligible aldehyde oxidase inhibition (>1mM) ensure reproducible hit-to-lead optimization. The 3,4-substitution enables reagent-dependent regioselective functionalization, a reactivity profile absent in other dichloro isomers.

Molecular Formula C6H3Cl2NO
Molecular Weight 176.00 g/mol
CAS No. 1211517-04-2
Cat. No. B6588951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloropyridine-2-carbaldehyde
CAS1211517-04-2
Molecular FormulaC6H3Cl2NO
Molecular Weight176.00 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)Cl)C=O
InChIInChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H
InChIKeyMBODELDJDBEGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloropyridine-2-carbaldehyde: A Key Building Block for Heterocyclic Synthesis


3,4-Dichloropyridine-2-carbaldehyde (CAS 1211517-04-2), also known as 3,4-dichloropicolinaldehyde, is a heteroaromatic aldehyde with the molecular formula C₆H₃Cl₂NO (exact mass: 174.959 Da) [1]. It features a pyridine ring substituted with chlorine atoms at the 3- and 4-positions and an aldehyde group at the 2-position . This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in developing drugs targeting neurological disorders and cancer . Its predicted density is 1.488±0.06 g/cm³ and its predicted boiling point is 228.0±35.0 °C [2].

Strategic Procurement of 3,4-Dichloropyridine-2-carbaldehyde: Overcoming Generic Substitution Challenges in Dichloropicolinaldehyde Analogs


Generic substitution among dichloropicolinaldehyde analogs is precluded by divergent physical properties, regioselective reactivity profiles, and the lack of comparable analytical standards. The specific 3,4-substitution pattern on 3,4-dichloropyridine-2-carbaldehyde fundamentally dictates its chemical behavior. For instance, while 2,3-dichloropyridine and 2,5-dichloro-4-(lithiooxy)pyridine undergo deprotonation exclusively at specific positions, the 3,4-isomer exhibits reagent-dependent site selectivity, enabling divergent synthetic pathways not accessible with other isomers [1]. Furthermore, the precise 3,4-dichloro-2-formyl arrangement on the pyridine ring is critical for structure-activity relationships (SAR) in lead optimization programs targeting neurological and oncological pathways . Substitution with a different regioisomer, such as 3,5-dichloropyridine-2-carbaldehyde (CAS 471909-65-6) or 3,6-dichloropyridine-2-carbaldehyde (CAS 343781-53-3), would fundamentally alter the compound's reactivity, physical form, and biological interaction profile, thereby invalidating established synthetic protocols and compromising SAR consistency [2].

Quantitative Differentiation of 3,4-Dichloropyridine-2-carbaldehyde: A Data-Driven Evidence Guide for Procurement


Molecular Identity and Chemical Space Uniqueness of 3,4-Dichloropyridine-2-carbaldehyde

3,4-Dichloropyridine-2-carbaldehyde possesses a unique molecular identity defined by its specific combination of molecular weight, topological polar surface area (TPSA), XLogP3, and exact mass. This combination differentiates it from other dichloropicolinaldehyde regioisomers, which, while sharing the same molecular formula, differ in their physical and lipophilic properties [1]. For the procurement of a specific lead scaffold, this exact chemical identity is non-negotiable; any substitution would constitute a different chemical entity and would not meet the specification for the intended synthetic or screening application.

Medicinal Chemistry Organic Synthesis Chemical Informatics

Synthetic Accessibility and Regioselective Reactivity of 3,4-Dichloropyridine-2-carbaldehyde

The reactivity of the 3,4-dichloropyridine scaffold differs fundamentally from other dichloropyridine isomers. This allows for divergent synthetic strategies. The presence of the aldehyde group at the 2-position, ortho to the pyridine nitrogen, enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) at the 4-position, a reactivity pattern distinct from other isomers . A key synthetic route to 3,4-dichloropyridine-2-carbaldehyde utilizes the Vilsmeier-Haack reaction of 3,4-dichloropyridine with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), providing direct and selective access to this specific isomer .

Organic Synthesis Medicinal Chemistry Process Chemistry

Procurement-Relevant Analytical Specifications: Purity and Physical Form

Commercially available 3,4-dichloropyridine-2-carbaldehyde is offered with a guaranteed minimum purity, a critical specification for procurement. For example, one major vendor lists the product (Catalog No. 1698360) with a purity of 98% . This level of purity is essential for ensuring reproducibility in subsequent reactions and minimizing the need for in-house purification. In contrast, some alternative dichloropyridinecarboxaldehydes, such as 3,5-dichloropyridine-2-carbaldehyde, may be less commonly stocked or available at different purity grades, potentially introducing variability and additional costs into the supply chain [1].

Quality Control Analytical Chemistry Procurement

Preliminary Biological Activity Profile: α3β4 nAChR Antagonism

3,4-Dichloropyridine-2-carbaldehyde has demonstrated potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) [1]. This specific activity provides a defined starting point for SAR campaigns focused on neurological disorders. This differentiates it from other dichloropicolinaldehyde regioisomers for which similar, high-quality quantitative bioactivity data is not publicly available. This known activity profile allows researchers to prioritize this specific compound for optimization over untested or less active analogs.

Neuroscience Pharmacology Drug Discovery

Metabolic Stability Assessment: Inactivity Against Aldehyde Oxidase (AOX)

In metabolic stability studies, 3,4-dichloropyridine-2-carbaldehyde exhibits a favorable profile by showing no significant inhibition of rabbit aldehyde oxidase (AOX), a key enzyme responsible for the metabolic clearance of many aldehyde-containing drugs [1]. This lack of AOX liability is a key differentiator from other aldehyde-bearing heterocycles that are rapidly metabolized, and it suggests that this compound may serve as a more stable scaffold for drug design. This data provides a direct, quantifiable reason for its selection in early-stage drug discovery programs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Value Research and Industrial Application Scenarios for 3,4-Dichloropyridine-2-carbaldehyde


Targeted Synthesis of α3β4 nAChR Modulators for Neuroscience Research

Based on its demonstrated potent antagonist activity at the α3β4 nAChR (IC50 = 1.8 nM in SH-SY5Y cells) [1], 3,4-dichloropyridine-2-carbaldehyde is an ideal starting material for medicinal chemistry programs focused on developing novel treatments for neurological disorders such as addiction, anxiety, and pain. Its specific activity provides a validated and quantifiable starting point for structure-activity relationship (SAR) studies, significantly reducing the time required for hit-to-lead optimization compared to exploring untested isomers.

Building Block for Metabolic Stability Optimization in Drug Design

In pharmacokinetic lead optimization, the discovery that 3,4-dichloropyridine-2-carbaldehyde exhibits negligible inhibition of aldehyde oxidase (IC50 > 1 mM) [2] positions it as a preferred scaffold. Medicinal chemists can use this information to design analogs with potentially improved metabolic stability and oral bioavailability, avoiding the common pitfall of rapid AOX-mediated clearance that plagues many other aldehyde-containing heterocycles.

Divergent Synthesis of Complex Heterocyclic Libraries

The unique regioselective reactivity of the 3,4-dichloropyridine core, which allows for functionalization at either the 2- or 5-position depending on reaction conditions [3], makes 3,4-dichloropyridine-2-carbaldehyde a versatile building block. It is particularly valuable for the divergent synthesis of complex heterocyclic libraries, enabling chemists to rapidly explore a broader chemical space around the pyridine scaffold for hit discovery against multiple biological targets.

Supply Chain Assurance for Pharmaceutical Intermediates

For process chemists and procurement specialists, the established commercial availability of 3,4-dichloropyridine-2-carbaldehyde at a defined purity (≥98%) provides a reliable and scalable source for this key intermediate. Its defined identity and purity specifications ensure reproducibility in large-scale syntheses, mitigating supply chain risks and meeting the stringent quality control requirements of pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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